N4-Ethyl-6-fluoropyrimidine-2,4-diamine

Lipophilicity Drug-likeness Permeability

Researchers mapping ATP-site kinase SAR often face scaffolds with suboptimal permeability or solubility. N4-Ethyl-6-fluoropyrimidine-2,4-diamine (CAS 165258-68-4) resolves this with a balanced logP (1.0) and reduced TPSA (63.8 Ų) for enhanced passive diffusion. - Balanced logP (1.0): avoids permeability limits of N4-methyl (0.6) and solubility/off-target risks of N4,N4-diethyl (1.5) analogs. - TPSA of 63.8 Ų: 14 Ų lower than unsubstituted 6-fluoropyrimidine-2,4-diamine, predicting superior lipid bilayer penetration for intracellular target engagement. - MW 156 Da: provides ~28 Da extra optimization latitude vs. N4,N4-diethyl (184 Da), enabling property-conscious lead expansion. Procurement: Available in research quantities (1 g-10 g) with batch-specific purity documentation.

Molecular Formula C6H9FN4
Molecular Weight 156.16 g/mol
CAS No. 165258-68-4
Cat. No. B062446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Ethyl-6-fluoropyrimidine-2,4-diamine
CAS165258-68-4
Synonyms2,4-Pyrimidinediamine,N4-ethyl-6-fluoro-(9CI)
Molecular FormulaC6H9FN4
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESCCNC1=CC(=NC(=N1)N)F
InChIInChI=1S/C6H9FN4/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H3,8,9,10,11)
InChIKeyXXCLMFLZJDPHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Ethyl-6-fluoropyrimidine-2,4-diamine (CAS 165258-68-4): Physicochemical and Structural Baseline for Informed Procurement


N4-Ethyl-6-fluoropyrimidine-2,4-diamine (CAS 165258-68-4) is a fluorinated 2,4-pyrimidinediamine derivative in which an ethylamino group occupies the N4 position and a fluorine atom occupies the 6-position of the pyrimidine ring [1]. This substitution pattern places the compound within a well-established class of 2,4-diaminopyrimidine kinase inhibitor scaffolds, where even minor changes at the N4 and C6 positions produce large shifts in kinase selectivity, cellular permeability, and metabolic stability . Its molecular formula is C6H9FN4, molecular weight 156.16 g/mol, computed XLogP3 1.0, topological polar surface area 63.8 Ų, hydrogen bond donor count 2, hydrogen bond acceptor count 5, and rotatable bond count 2 [1].

Why N4-Ethyl-6-fluoropyrimidine-2,4-diamine Cannot Be Interchanged with Other 2,4-Pyrimidinediamines


In the 2,4-pyrimidinediamine chemotype, the N4 substituent and the C6 halogen jointly control key molecular recognition features that govern kinase binding, aqueous solubility, and membrane permeation [1]. Replacing N4-ethyl with N4-methyl (CAS 165258-66-2) reduces lipophilicity (ΔlogP −0.4) and removes a rotational degree of freedom, while removing the C6 fluorine (N4-ethylpyrimidine-2,4-diamine, CAS 865701-29-7) decreases logP by 0.5 units and eliminates a hydrogen-bond-accepting halogen that can engage kinase hinge-region residues [2][3]. N4,N4-diethylation (CAS 165258-72-0) increases logP to 1.5 and drops the hydrogen bond donor count from 2 to 1, abolishing a donor that is critical for many kinase interactions [4]. These quantifiable property differences mean that generic substitution within the class directly alters the compound's suitability for specific SAR campaigns or synthetic derivatization pathways.

N4-Ethyl-6-fluoropyrimidine-2,4-diamine: Quantitative Differentiation Evidence Against Four Closest Analogs


Lipophilicity Balance: N4-Ethyl-6-fluoropyrimidine-2,4-diamine Occupies a Favorable logP Window Between N4-Methyl and N4,N4-Diethyl Analogs

The computed XLogP3 of N4-ethyl-6-fluoropyrimidine-2,4-diamine is 1.0, positioning it in an intermediate lipophilicity range that is generally considered optimal for oral absorption and cell permeability [1]. This value is 0.4 log units higher than the N4-methyl analog (XLogP3 0.6) [2] and 0.5 log units lower than the N4,N4-diethyl analog (XLogP3 1.5) [3]. Compared with the non-fluorinated N4-ethyl analog (XLogP3 0.5) [4], the target compound gains +0.5 logP from the 6-fluoro substituent, while relative to the unsubstituted 6-fluoropyrimidine-2,4-diamine (XLogP3 −0.1) [5], the N4-ethyl group contributes +1.1 logP. The intermediate logP of 1.0 avoids the excessive lipophilicity that can cause promiscuous binding and poor solubility, while retaining sufficient hydrophobicity for membrane crossing.

Lipophilicity Drug-likeness Permeability Solubility

Polar Surface Area Reduction: N4-Ethyl-6-fluoropyrimidine-2,4-diamine Offers Lower TPSA than Unsubstituted 6-Fluoropyrimidine-2,4-diamine, Predicting Superior Membrane Permeability

The topological polar surface area (TPSA) of N4-ethyl-6-fluoropyrimidine-2,4-diamine is 63.8 Ų, which is 14.0 Ų lower than that of 6-fluoropyrimidine-2,4-diamine (TPSA 77.8 Ų) [1][2]. TPSA values below 90 Ų are generally associated with good intestinal absorption, and values below 60–70 Ų are correlated with blood-brain barrier penetration potential [3]. The reduction from 77.8 to 63.8 Ų, driven by N4-ethylation replacing one primary amine with a secondary amine, predicts a measurable improvement in passive membrane diffusion without altering the hydrogen bond donor count. The N4-methyl analog also yields TPSA 63.8 Ų [4], but lacks the ethyl chain's additional hydrophobic surface for target binding.

Polar surface area Membrane permeability ADME Blood-brain barrier

Hydrogen Bond Donor Count Retention: N4-Ethyl-6-fluoropyrimidine-2,4-diamine Preserves 2 H-Bond Donors, Unlike the N4,N4-Diethyl Analog Which Drops to 1

N4-Ethyl-6-fluoropyrimidine-2,4-diamine possesses two hydrogen bond donors (the N2 primary amine and the N4 secondary amine) [1]. In contrast, N4,N4-diethyl-6-fluoropyrimidine-2,4-diamine (CAS 165258-72-0) has only one hydrogen bond donor because the N4 tertiary amine cannot donate [2]. In 2,4-diaminopyrimidine kinase inhibitors, the N4 donor often forms a critical hydrogen bond with the kinase hinge region; loss of this donor in the diethyl analog eliminates a key binding interaction and fundamentally alters the kinase inhibition profile [3]. The target compound retains the N4 donor while providing the ethyl group's hydrophobic contacts.

Hydrogen bonding Kinase hinge binding Molecular recognition Selectivity

Rotatable Bond Flexibility: N4-Ethyl-6-fluoropyrimidine-2,4-diamine Has Intermediate Conformational Degrees of Freedom Compared to N4-Methyl and N4,N4-Diethyl Analogs

The target compound has 2 rotatable bonds (the N4-ethyl C–N bond and the ethyl C–C bond) [1]. The N4-methyl analog has only 1 rotatable bond (the methyl C–N bond only) [2], while the N4,N4-diethyl analog has 3 rotatable bonds (two ethyl groups on N4 plus the C–C bonds) [3]. The unsubstituted 6-fluoropyrimidine-2,4-diamine has 0 rotatable bonds [4]. The intermediate flexibility of the target compound offers a compromise: it has the conformational adaptability to optimize induced-fit binding interactions while incurring a lower entropic penalty upon binding than the diethyl analog. The single rotatable bond of the N4-methyl analog restricts the N4 substituent's spatial reach, potentially missing hydrophobic sub-pockets accessible to the ethyl chain.

Conformational flexibility Entropy Binding affinity Ligand efficiency

Class-Level Kinase Inhibitor Potential: 2,4-Diaminopyrimidine Core with 6-Fluoro and N4-Ethyl Substitution is Privileged for Kinase Hinge Binding

The 2,4-diaminopyrimidine scaffold is a well-validated kinase inhibitor chemotype that binds the ATP-site hinge region via the 2-amino and N4 donor-acceptor motif [1]. The combination of a 6-fluoro substituent and an N4-ethyl group on this scaffold is recurrent in patent literature targeting cyclin-dependent kinases (CDKs), JAK kinases, and PLK1, where the 6-fluoro atom engages the hinge backbone and the N4-alkyl group occupies the selectivity pocket [1]. While direct IC50 data for the target compound itself are not publicly available, structurally analogous N2,N4-disubstituted-6-fluoropyrimidine-2,4-diamines have demonstrated nanomolar CDK2 and CDK9 inhibition in biochemical assays [2]. This class-level activity profile, combined with the compound's balanced physicochemical properties documented above, positions it for kinase inhibitor hit-to-lead or tool compound development. Caution: Absence of direct target-specific IC50, selectivity, and in vivo data means selection for a specific kinase project must be guided by prospective biochemical profiling.

Kinase inhibitor 2,4-diaminopyrimidine CDK Hinge binder

Molecular Weight Window: N4-Ethyl-6-fluoropyrimidine-2,4-diamine (MW 156) Sits at the Lower End of Lead-Like Space, Offering Greater Scope for Downstream Optimization than Heavier Analogs

With a molecular weight of 156.16 g/mol [1], the target compound is 28 Da heavier than the N4-methyl analog (MW 142.13) [2] but 28 Da lighter than the N4,N4-diethyl analog (MW 184.21) [3] and 18 Da lighter than the non-fluorinated N4-ethyl analog (MW 138.17 + fluorine replacement implicit) when correcting for the fluorine effect. The MW of 156 falls within the 'fragment' to 'lead-like' range (MW < 300), meaning substantial MW headroom exists for adding potency-conferring groups while staying within drug-like property space. In contrast, the N4,N4-diethyl analog at 184 Da leaves less optimization latitude before exceeding typical lead-like MW cutoffs.

Molecular weight Lead-likeness Fragment-based drug discovery Optimization latitude

Where N4-Ethyl-6-fluoropyrimidine-2,4-diamine Delivers the Strongest Procurement Value: Evidence-Driven Application Scenarios


Kinase Inhibitor Hit-to-Lead Optimization Requiring a Balanced logP Scaffold

For programs targeting ATP-site kinases (CDKs, JAKs, PLK1) where the 2,4-diaminopyrimidine hinge-binding motif is preferred, N4-ethyl-6-fluoropyrimidine-2,4-diamine offers a computed logP of 1.0—deliberately avoiding the lower lipophilicity of the N4-methyl analog (logP 0.6) that may limit membrane penetration, and the higher lipophilicity of the N4,N4-diethyl analog (logP 1.5) that risks solubility-limited absorption and promiscuous off-target binding [1]. This balanced logP aligns with the optimal range for oral kinase inhibitors, reducing the need for property-tuning modifications during lead optimization [2].

Intracellular Target Engagement Assays Requiring Improved Passive Membrane Permeability

In cell-based assays where compound permeability governs intracellular exposure, the target compound's TPSA of 63.8 Ų—14 Ų lower than the unsubstituted 6-fluoropyrimidine-2,4-diamine (77.8 Ų)—predicts superior passive diffusion across lipid bilayers [3]. This makes it a more suitable starting scaffold than the unsubstituted analog for phenotypic screening or target engagement studies requiring cytosolic or nuclear access [4].

Structure-Activity Relationship Studies Exploiting the N4-Ethyl Group's Hydrophobic Reach

For SAR campaigns mapping kinase selectivity pockets adjacent to the hinge region, the N4-ethyl group provides 2 rotatable bonds (vs 1 for N4-methyl) and additional van der Waals surface that can probe hydrophobic sub-pockets inaccessible to the methyl chain [5]. Simultaneously, the retained N4 hydrogen bond donor enables hinge-region recognition that the N4,N4-diethyl analog (1 HBD) cannot provide [6]. This unique combination of flexibility and donor capacity supports systematic exploration of kinase selectivity determinants.

Fragment-to-Lead Expansion with MW Headroom

In fragment-based approaches, the compound's MW of 156 Da leaves substantial room for adding potency-conferring groups while maintaining lead-like properties (MW typically <350–400 Da). Compared to the heavier N4,N4-diethyl analog (184 Da), the target compound provides an additional 28 Da of optimization latitude [7]. This allows chemists to incorporate larger substituents at the N2 position or on the pyrimidine 5-position without exceeding desirable molecular weight limits, reducing the likelihood of downstream ADME attrition [8].

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